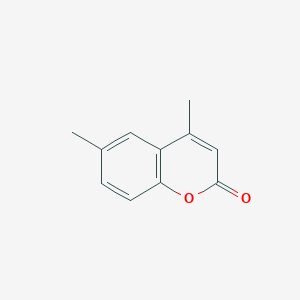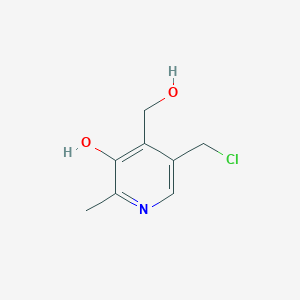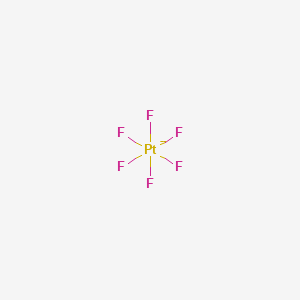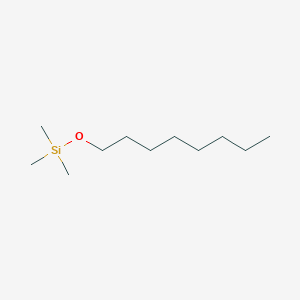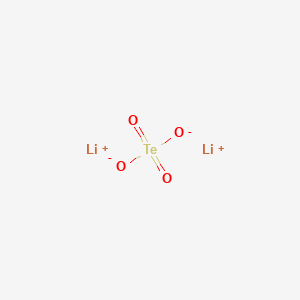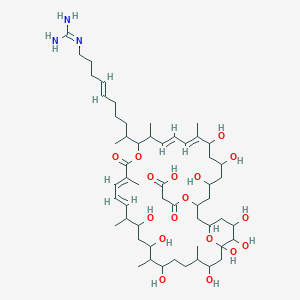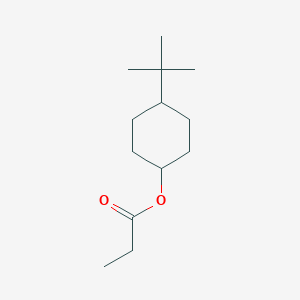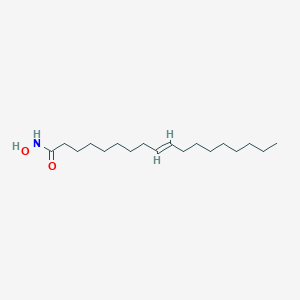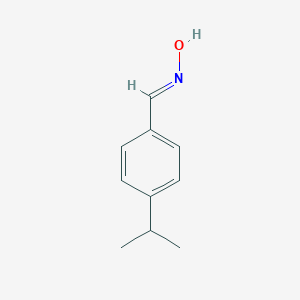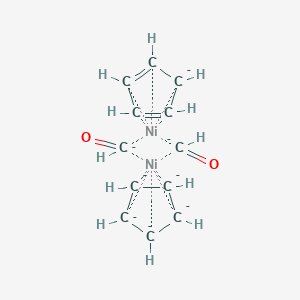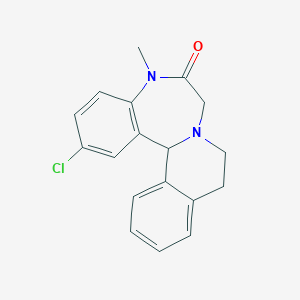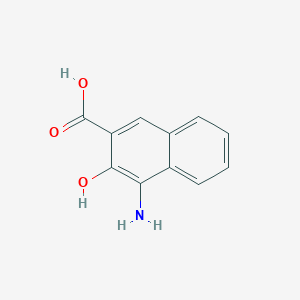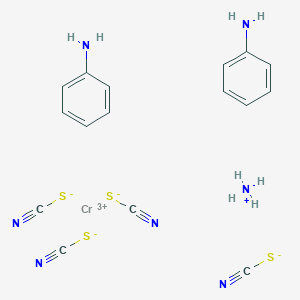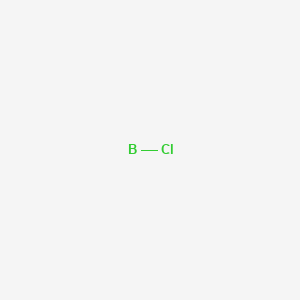
Chloroborane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloroborane (BCl3) is a highly reactive chemical compound that has been extensively studied for its unique properties and applications in various fields. It is a colorless, toxic, and corrosive gas that is soluble in many organic solvents, including benzene, toluene, and chloroform. Chloroborane has been widely used in organic synthesis, catalysis, and semiconductor industry.
Wirkmechanismus
Chloroborane acts as a Lewis acid by accepting a pair of electrons from a Lewis base. The reaction between chloroborane and a Lewis base forms a complex that can undergo further reactions. The Lewis acid-base reaction is reversible, and the complex can dissociate to regenerate the starting materials.
Biochemische Und Physiologische Effekte
Chloroborane is a highly toxic and corrosive gas that can cause severe respiratory and skin irritation. It can also cause liver and kidney damage, as well as neurological effects. Chloroborane has been classified as a hazardous substance by many regulatory agencies, including the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).
Vorteile Und Einschränkungen Für Laborexperimente
Chloroborane is a highly reactive and versatile compound that can be used in a wide range of reactions. Its Lewis acid properties make it an excellent catalyst for many organic reactions. However, its highly reactive nature also makes it difficult to handle and store. Chloroborane is a toxic and corrosive gas that requires careful handling and storage to avoid accidents.
Zukünftige Richtungen
Chloroborane has many potential applications in various fields, including organic synthesis, catalysis, and semiconductor industry. Future research could focus on developing new methods for the synthesis and handling of chloroborane, as well as exploring its potential applications in other fields, such as materials science and biotechnology. Some possible future directions for chloroborane research include:
1. Developing new catalysts based on chloroborane for the synthesis of complex organic molecules.
2. Investigating the use of chloroborane as a reagent in the synthesis of boron-containing materials, such as boron nitride and boron carbide.
3. Developing new methods for the safe handling and storage of chloroborane, including the use of new materials and technologies.
4. Exploring the potential applications of chloroborane in other fields, such as materials science, biotechnology, and energy storage.
Conclusion
Chloroborane is a highly reactive and versatile compound that has been extensively studied for its unique properties and applications in various fields. It is a Lewis acid that can catalyze a wide range of reactions and has been used in organic synthesis, catalysis, and semiconductor industry. Chloroborane is a toxic and corrosive gas that requires careful handling and storage to avoid accidents. Future research could focus on developing new methods for the synthesis and handling of chloroborane, as well as exploring its potential applications in other fields.
Synthesemethoden
Chloroborane can be synthesized by the reaction of boron oxide (B2O3) with hydrochloric acid (HCl) or by the reaction of boron trifluoride (BF3) with hydrogen chloride (HCl). The reaction is highly exothermic and requires careful handling to avoid explosions. Chloroborane can also be prepared by the reaction of boron trioxide (B2O3) with thionyl chloride (SOCl2) or phosphorus trichloride (PCl3).
Wissenschaftliche Forschungsanwendungen
Chloroborane has been extensively used in organic synthesis as a Lewis acid catalyst. It can catalyze a wide range of reactions, including Friedel-Crafts acylation, alkylation, and cyclization reactions. Chloroborane has also been used as a reagent in the synthesis of boron-containing compounds, such as boronic acids and boronate esters.
Chloroborane has been used in the semiconductor industry as a dopant for the production of p-type silicon. It can also be used as a source of boron in the chemical vapor deposition (CVD) process for the production of boron nitride and boron carbide films.
Eigenschaften
CAS-Nummer |
10388-28-0 |
|---|---|
Produktname |
Chloroborane |
Molekularformel |
BCl |
Molekulargewicht |
46.27 g/mol |
IUPAC-Name |
chloroboron |
InChI |
InChI=1S/BCl/c1-2 |
InChI-Schlüssel |
GKCOJTRGYAUVSR-UHFFFAOYSA-N |
SMILES |
[B]Cl |
Kanonische SMILES |
[B]Cl |
Andere CAS-Nummern |
10388-28-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



